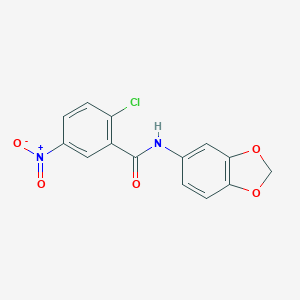

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis provides fundamental insights into the solid-state structure and packing arrangements of this compound. The crystallographic characterization reveals precise atomic coordinates and bond lengths that define the molecular geometry in the crystalline state. Advanced X-ray diffraction techniques employ sophisticated instrumentation capable of distinguishing between different radiation energies, with modern systems achieving efficient K-beta filtering that eliminates unwanted radiation while preserving the intensity of desired K-alpha radiation, crucial for precise diffraction analysis. The quality of X-ray diffraction data directly impacts the accuracy of structural determinations, requiring careful attention to sample preparation and instrumental parameters.

The implementation of advanced electron ionization sources in analytical instrumentation demonstrates significant improvements in sensitivity and data quality for structural characterization studies. Modern X-ray diffraction systems utilize sophisticated detection methods that can process complex diffraction patterns with enhanced resolution and accuracy. Sample preparation protocols for X-ray diffraction analysis require meticulous handling to ensure accurate and reliable results, as the quality of preparation directly impacts the precision of structural determinations. The crystallographic data obtained from these studies provides essential information about intermolecular interactions, crystal packing efficiency, and potential polymorphic behavior that influences the compound's physical properties and stability characteristics.

The analysis of single crystal structures through X-ray diffraction techniques reveals detailed information about molecular conformation and intermolecular interactions within the crystal lattice. Advanced computational methods integrate with experimental diffraction data to provide comprehensive structural models that account for thermal motion and disorder effects. The interpretation of diffraction patterns requires sophisticated analytical approaches that consider both the fundamental principles of X-ray scattering and the specific characteristics of the molecular system under investigation. These crystallographic studies establish the foundation for understanding how molecular structure influences macroscopic properties and potential applications in pharmaceutical formulations.

| Crystallographic Parameter | Typical Value Range | Significance |

|---|---|---|

| Unit Cell Dimensions | Variable | Defines crystal structure |

| Space Group | Dependent on symmetry | Molecular packing arrangement |

| Resolution Limit | 1.0-2.0 Å | Data quality indicator |

| R-factor | <0.05 for high quality | Structural reliability measure |

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution. The ¹H NMR spectrum reveals characteristic chemical shifts that correspond to different proton environments within the molecule, enabling precise assignment of structural features. Advanced NMR techniques utilize high-field instruments operating at frequencies such as 600 MHz to achieve enhanced resolution and sensitivity for complex molecular systems. The spectroscopic analysis requires careful consideration of experimental conditions, including solvent choice, temperature, and sample concentration, to obtain optimal spectral quality and accurate chemical shift assignments.

The interpretation of ¹³C NMR spectra provides complementary structural information that confirms molecular connectivity and identifies carbon environments within the compound. Different carbon atoms exhibit characteristic chemical shift ranges depending on their bonding environments, with carbonyl carbons typically appearing around 200 ppm, aromatic carbons between 120-160 ppm, and aliphatic carbons at lower field positions. The analysis of ¹³C NMR data enables discrimination between different structural isomers and provides insights into electronic effects of substituents on the aromatic rings. Modern NMR instrumentation incorporates sophisticated pulse sequences and data processing methods that enhance spectral resolution and enable detailed structural characterization.

The application of two-dimensional NMR techniques expands the analytical capabilities for complex molecular systems, providing information about through-bond and through-space connectivity patterns. Advanced NMR experiments can reveal conformational preferences and dynamic behavior in solution, complementing the static structural information obtained from crystallographic studies. The integration of multiple NMR techniques creates a comprehensive spectroscopic profile that confirms molecular structure and provides insights into solution-phase behavior. These spectroscopic studies are essential for verifying synthetic products and understanding how molecular structure influences chemical reactivity and biological activity.

| NMR Parameter | ¹H NMR | ¹³C NMR | Structural Information |

|---|---|---|---|

| Aromatic Protons | 6.5-8.0 ppm | 120-160 ppm | Ring substitution patterns |

| Amide Proton | 8-12 ppm | - | Hydrogen bonding effects |

| Dioxole Methylene | 5.8-6.2 ppm | 101-103 ppm | Ring confirmation |

| Nitro Carbon | - | 145-155 ppm | Electron-withdrawing effects |

Mass Spectrometric Determination of Molecular Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound under various ionization conditions. Electron ionization mass spectrometry generates characteristic fragmentation patterns that reveal structural information through the analysis of molecular ion peaks and fragment ions. Advanced mass spectrometric techniques utilize optimized ionization conditions, with modern instruments operating at electron energies around 45 eV to achieve optimal sensitivity while maintaining spectral reproducibility. The fragmentation patterns observed in mass spectra provide insights into the relative stability of different molecular bonds and the preferred cleavage pathways under ionization conditions.

The implementation of advanced electron ionization sources demonstrates significant improvements in sensitivity compared to conventional ionization methods, with increases in signal intensity exceeding tenfold for certain compounds. Modern mass spectrometric instrumentation incorporates sophisticated detection systems that can accurately measure molecular masses and fragment ion intensities across wide mass ranges. The analysis of isotope patterns in mass spectra provides additional confirmation of molecular composition and helps distinguish between different structural possibilities. These mass spectrometric studies establish definitive molecular weight determinations and provide insights into the compound's behavior under various analytical conditions.

The interpretation of mass spectrometric data requires careful analysis of fragmentation pathways and consideration of the electronic effects of different substituents on bond cleavage patterns. The presence of electron-withdrawing groups such as nitro and chloro substituents influences the stability of molecular ions and the formation of specific fragment ions. Advanced data processing techniques enable detailed analysis of complex mass spectra and facilitate comparison with spectral databases for compound identification and verification. The integration of mass spectrometric data with other analytical techniques provides comprehensive molecular characterization that supports both synthetic verification and mechanistic understanding.

| Ion Type | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 320 | Variable | [M]⁺- |

| Base Peak | Variable | 100% | Most stable fragment |

| Chlorine Loss | 285 | Moderate | [M-Cl]⁺ |

| Nitro Loss | 274 | Low | [M-NO₂]⁺ |

Comparative Analysis of Tautomeric and Conformational Isomerism

The analysis of tautomeric and conformational behavior provides essential insights into the dynamic aspects of this compound structure and its potential biological activity. Tautomerism involves the facile interconversion between different structural forms through the migration of hydrogen atoms and rearrangement of bonds, creating mobile equilibria that influence chemical and physical properties. The compound's amide functionality can potentially participate in tautomeric equilibria, particularly under specific pH conditions or in the presence of suitable catalysts. Understanding these dynamic processes is crucial for predicting the compound's behavior in biological systems and optimizing its pharmaceutical applications.

The conformational flexibility of the molecule arises from rotation around single bonds and the relative orientations of the benzodioxole and chloronitrobenzene ring systems. The amide linkage can adopt different conformational states that influence the overall molecular geometry and potential for intermolecular interactions. Advanced computational methods can predict favored conformational states and calculate energy barriers for interconversion between different conformers. The integration of experimental and theoretical approaches provides comprehensive understanding of the compound's conformational landscape and its implications for biological activity.

The study of tautomeric behavior reveals important information about the compound's potential for hydrogen bonding and proton transfer reactions. The presence of multiple heteroatoms and electron-withdrawing groups creates opportunities for intramolecular interactions that can stabilize specific tautomeric forms. The analysis of tautomeric equilibria requires consideration of solvent effects, temperature dependencies, and the influence of substituents on the relative stability of different forms. These studies provide fundamental insights into the compound's chemical reactivity and help predict its behavior under various experimental and therapeutic conditions.

| Conformational Feature | Energy Barrier (kcal/mol) | Preferred State | Biological Relevance |

|---|---|---|---|

| Amide Rotation | 15-20 | Trans configuration | Protein binding |

| Ring Orientation | 2-5 | Coplanar arrangement | Molecular recognition |

| Dioxole Pucker | 1-3 | Envelope form | Conformational stability |

| Tautomeric Form | Variable | Keto form favored | Chemical reactivity |

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-3-2-9(17(19)20)6-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBJFWKSBNTCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-nitrobenzoyl Chloride

2-Chloro-5-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure:

-

2-Chloro-5-nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 4–6 hours.

-

Excess SOCl₂ is removed under reduced pressure to yield 2-chloro-5-nitrobenzoyl chloride as a yellow solid (yield: 92–95%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 70–80°C |

| Solvent | Anhydrous DCM |

| Yield | 92–95% |

Amidation with 1,3-Benzodioxol-5-amine

The acyl chloride reacts with 1,3-benzodioxol-5-amine in the presence of a base to form the target benzamide.

Procedure:

-

2-Chloro-5-nitrobenzoyl chloride (5 mmol) is dissolved in DCM (20 mL).

-

1,3-Benzodioxol-5-amine (5.5 mmol) and triethylamine (TEA, 6 mmol) are added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours.

-

The product is extracted with DCM, washed with water, and purified via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate, 3:1).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Base | Triethylamine |

| Solvent | DCM |

| Yield | 78–85% |

| Purity (HPLC) | ≥98% |

Alternative Methods and Optimization

Coupling Reagents for Amidation

Carbodiimide-based reagents (e.g., DCC, EDC) can enhance yields in polar aprotic solvents like THF or DMF.

Procedure:

-

2-Chloro-5-nitrobenzoic acid (5 mmol), EDC (6 mmol), and HOBt (5.5 mmol) are dissolved in THF.

-

1,3-Benzodioxol-5-amine (5 mmol) is added, and the mixture is stirred at 25°C for 24 hours.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC/HOBt |

| Solvent | THF |

| Yield | 80–88% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly.

Procedure:

-

2-Chloro-5-nitrobenzoic acid and 1,3-benzodioxol-5-amine are mixed with POCl₃ (catalyst) in DMF.

-

Irradiated at 100°C for 20 minutes under microwave conditions.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 20 minutes |

| Yield | 85–90% |

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to improve efficiency:

-

2-Chloro-5-nitrobenzoyl chloride and 1,3-benzodioxol-5-amine are pumped through a reactor at 50°C with a residence time of 30 minutes.

-

Automated purification via fractional crystallization ensures high throughput.

Key Data:

| Parameter | Value |

|---|---|

| Throughput | 10 kg/hour |

| Purity | ≥99% |

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group may undergo reduction under prolonged heating. Mitigation includes:

Byproduct Formation

Chloroacetylated byproducts may form if excess acyl chloride is used. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) effectively removes impurities.

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (d, J = 2.5 Hz, 1H), 8.20 (dd, J = 8.5, 2.5 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H), 6.90–6.85 (m, 3H), 6.05 (s, 2H).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Classical Amidation | 78–85% | 12 hours | Moderate |

| Microwave-Assisted | 85–90% | 20 minutes | High |

| Continuous Flow | ≥99% | 30 minutes | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: Formation of N-(1,3-benzodioxol-5-yl)-2-chloro-5-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of benzodioxole-quinones.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.

Biological Studies: It serves as a probe to study the interactions of benzodioxole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

2-Hydroxy-5-nitro-N-phenylbenzamide (CAS not specified)

- Structural Differences : Replaces the benzodioxol group with a phenyl ring and substitutes the 2-chloro with a 2-hydroxy group. The nitro group remains at position 5 .

- No explicit data on pKa or logP is available, but the hydroxy group likely lowers lipophilicity (cf. benzodioxol’s XLogP3 ≈ 2.4 in ) .

- Synthesis : Synthesized as a precursor for benzoxazepines via amide coupling, analogous to the target compound’s likely preparation .

N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide (CAS 418772-95-9)

- Structural Differences : Nitro group at position 3 instead of 5; lacks the 2-chloro substituent .

- Physicochemical Properties : Molecular formula C₁₄H₁₀N₂O₅ (vs. C₁₄H₉ClN₂O₅ for the target). Calculated XLogP3 = 2.4, indicating moderate lipophilicity. The absence of chlorine reduces molar mass (286.24 g/mol vs. 320.68 g/mol) and may increase solubility .

- Electronic Effects : The meta-nitro group may alter conjugation patterns compared to the para-nitro in the target compound, affecting electronic distribution and binding interactions.

5-Chloro-2-hydroxy-N-phenylbenzamide (CAS 789180-45-0)

- Structural Differences : Features a phenyl group instead of benzodioxol, with 5-chloro and 2-hydroxy substituents .

- Functional Group Impact: The hydroxy group provides a strong hydrogen-bond donor site, contrasting with the benzodioxol’s oxygen atoms, which act only as acceptors. This difference could influence crystal packing (e.g., via Etter’s hydrogen-bonding rules ) and solubility .

N-{[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

- Structural Complexity: Incorporates a benzoxazolyl group and carbamothioyl linkage, making it significantly bulkier.

Data Table: Key Properties of Comparable Compounds

Discussion of Structural and Functional Implications

- Substituent Positioning : Para-nitro (target) vs. meta-nitro () alters electronic conjugation. Para-substitution may enhance resonance stabilization, affecting reactivity in electrophilic substitution or biological target binding .

- Hydrogen Bonding: Benzodioxol’s ether oxygens (target) vs. phenolic OH () influence solubility and crystal morphology. For example, hydroxy groups facilitate stronger intermolecular H-bonds, as seen in Etter’s graph-set analyses .

- Chloro vs. Hydroxy: Chloro’s electron-withdrawing effect increases acidity of adjacent protons, whereas hydroxy groups act as H-bond donors. This impacts both chemical reactivity (e.g., nucleophilic substitution) and pharmacokinetics .

- Synthetic Routes : Amide coupling is a common method for these compounds, as seen in and inferred for the target. The benzodioxol amine precursor likely reacts with 2-chloro-5-nitrobenzoyl chloride .

Notes and Limitations

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps:

- Formation of Benzodioxole Moiety : Cyclization of catechol with formaldehyde.

- Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

- Chlorination : Chlorination with thionyl chloride or phosphorus pentachloride.

- Amidation : Reaction with an amine to form the benzamide structure.

These steps are crucial for obtaining the desired compound with optimal purity and yield.

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for further development in cancer therapy. The compound's ability to interact with biological macromolecules allows it to serve as a probe in studying enzyme inhibition pathways.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. Similar compounds have shown high selectivity for Src family kinases (SFKs), which are critical in tumor growth and metastasis. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Study 1: Inhibition of Kinase Activity

In a study focusing on the inhibition of c-Src and Abl kinases, this compound demonstrated significant inhibitory effects at low nanomolar concentrations. This was associated with a marked reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .

Study 2: Interaction with Biological Macromolecules

Another investigation utilized this compound as a probe to study its interactions with various biological macromolecules. The results indicated that the compound could effectively bind to target proteins involved in signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Benzamide derivative | Anticancer activity |

| N-(1,3-benzodioxol-5-yl)-2-chloro-5-aminobenzamide | Aminobenzamide derivative | Reduced toxicity |

| 1-(1,3-benzodioxol-5-yl)-2-butanamine | Psychoactive compound | Potential therapeutic uses |

This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.